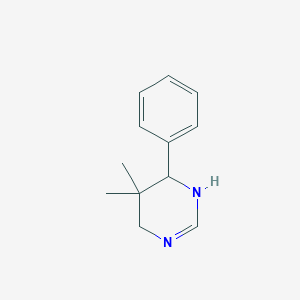
(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a phenyl group attached to the sixth carbon and two methyl groups attached to the fifth carbon. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The phenyl group and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,4,5,6-tetrahydropyrimidine: Lacks the phenyl group at the sixth carbon.
6-Phenyl-1,4,5,6-tetrahydropyrimidine: Lacks the methyl groups at the fifth carbon.
5,5-Dimethyl-6-phenylpyrimidine: Lacks the tetrahydro structure, having a fully unsaturated pyrimidine ring.
Uniqueness
(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is unique due to the presence of both the phenyl group and the two methyl groups, which confer specific steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5,5-dimethyl-6-phenyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-13-9-14-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
InChI Key |
YBWCYSFSGHUFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CNC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)
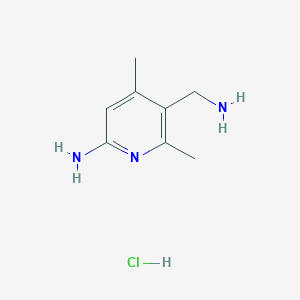
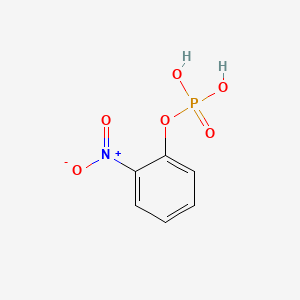
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
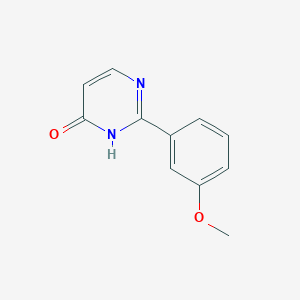
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
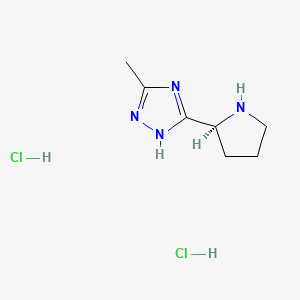
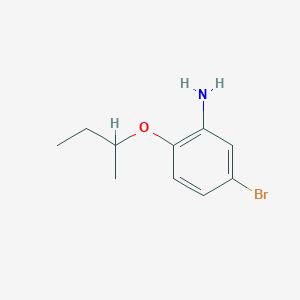
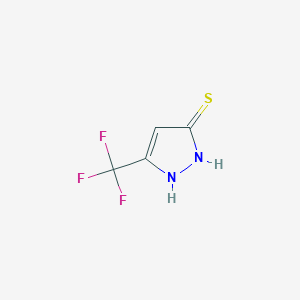

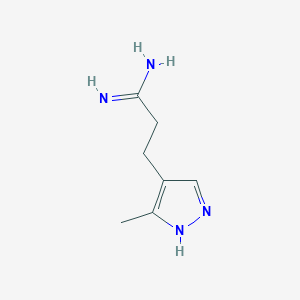
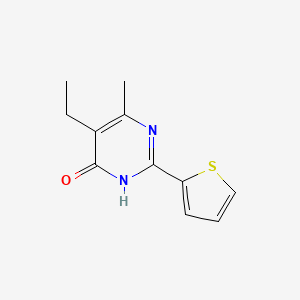
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
